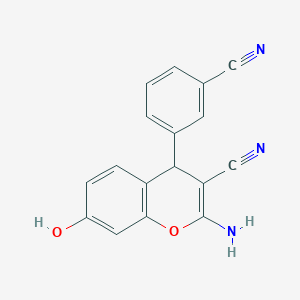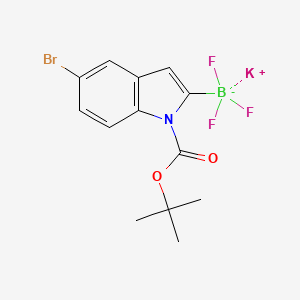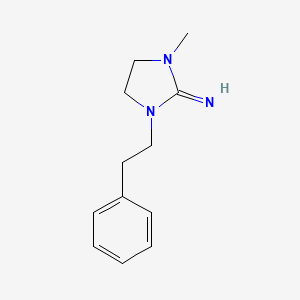
2-amino-4-(3-cyanophenyl)-7-hydroxy-4H-chromene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-4-(3-cyanophenyl)-7-hydroxy-4H-chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(3-cyanophenyl)-7-hydroxy-4H-chromene-3-carbonitrile typically involves a multi-component reaction. One common method is the three-component reaction involving an aromatic aldehyde, malononitrile, and a phenol derivative. The reaction is usually carried out in the presence of a catalyst such as piperidine under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-4-(3-cyanophenyl)-7-hydroxy-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-amino-4-(3-cyanophenyl)-7-oxo-4H-chromene-3-carbonitrile.
Reduction: Formation of 2-amino-4-(3-aminophenyl)-7-hydroxy-4H-chromene-3-carbonitrile.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
2-amino-4-(3-cyanophenyl)-7-hydroxy-4H-chromene-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antifungal properties.
Mécanisme D'action
The mechanism of action of 2-amino-4-(3-cyanophenyl)-7-hydroxy-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as topoisomerase, which is involved in DNA replication and repair. The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity and leading to the inhibition of cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-amino-4-(3-cyanophenyl)-3-thiophenecarboxylate
- 2-amino-4-(3-cyanophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
Uniqueness
2-amino-4-(3-cyanophenyl)-7-hydroxy-4H-chromene-3-carbonitrile is unique due to its combination of functional groups, which confer a range of reactivity and potential biological activities. Its hydroxyl and nitrile groups, in particular, make it a versatile compound for various chemical transformations and biological interactions.
Propriétés
Formule moléculaire |
C17H11N3O2 |
|---|---|
Poids moléculaire |
289.29 g/mol |
Nom IUPAC |
2-amino-4-(3-cyanophenyl)-7-hydroxy-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C17H11N3O2/c18-8-10-2-1-3-11(6-10)16-13-5-4-12(21)7-15(13)22-17(20)14(16)9-19/h1-7,16,21H,20H2 |
Clé InChI |
NFOBQVUMVWYCSO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















